N-(benzylcarbamothioyl)pyridine-3-carboxamide

Antimicrobial resistance Nicotinoyl thioureas Nosocomial infections

N-(Benzylcarbamothioyl)pyridine-3-carboxamide is a 1,3-disubstituted acylthiourea derivative formed by the condensation of nicotinoyl isothiocyanate (derived from nicotinic acid) with benzylamine. The compound features a pyridine-3-carboxamide (nicotinamide) core linked via a thiocarbonyl bridge to an N-benzyl substituent.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
Cat. No. B10875475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzylcarbamothioyl)pyridine-3-carboxamide
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C14H13N3OS/c18-13(12-7-4-8-15-10-12)17-14(19)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,17,18,19)
InChIKeyOQMMCOKGSJVXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzylcarbamothioyl)pyridine-3-carboxamide: Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(Benzylcarbamothioyl)pyridine-3-carboxamide is a 1,3-disubstituted acylthiourea derivative formed by the condensation of nicotinoyl isothiocyanate (derived from nicotinic acid) with benzylamine. The compound features a pyridine-3-carboxamide (nicotinamide) core linked via a thiocarbonyl bridge to an N-benzyl substituent [1]. This scaffold places it within the broader class of nicotinoyl thioureas, a family increasingly investigated in medicinal chemistry for their tunable physicochemical properties, including hydrogen-bonding capacity (donor/acceptor sites at the amide and thiourea moieties) and moderate lipophilicity (estimated logP ~2–3) contributed by the benzyl group [2]. These structural features distinguish it from simpler benzamide-based thiourea analogs and from phenyl-substituted thiosemicarbazide derivatives, forming the basis for differentiated biological and coordination behaviour relevant to research procurement decisions.

Why N-(Benzylcarbamothioyl)pyridine-3-carboxamide Cannot Be Interchanged with Other Nicotinoyl Thioureas or Thiosemicarbazide Analogs


Within the acylthiourea class, even minor variations in the N-substituent or the acyl moiety produce substantial differences in biological activity, metal-coordination geometry, and corrosion inhibition efficiency [1]. The combination of a pyridine-3-carboxamide (rather than a benzamide) acyl group and an N-benzyl (rather than N-phenyl or N-alkyl) substituent creates a unique hydrogen-bond donor/acceptor topology and a distinct electronic environment at the thiocarbonyl sulfur. In nicotinoyl thiourea series, antimicrobial MIC values vary by >4-fold depending solely on the amine-derived substituent [2]. Similarly, the introduction of a benzyl fragment into N-aryl-N′-pyridylthioureas generates a new adsorption ammonium centre that significantly increases anti-corrosion efficiency compared to non-benzylated analogs [3]. Generic substitution therefore risks selecting a compound with quantitatively inferior performance in the specific assay or application context.

Quantitative Differentiation Evidence: N-(Benzylcarbamothioyl)pyridine-3-carboxamide vs. Closest Analogs


Antimicrobial Potency: Nicotinoyl Thiourea Scaffold vs. Benzoyl Thiourea Analogs Against Nosocomial Pathogens

In a head-to-head series of nicotinoyl thioureas synthesized from nicotinic acid and various amines (Özgeriş, 2021), compounds bearing an N-benzyl substituent exhibited moderate antibacterial activity against multiple nosocomial pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with MIC values ranging from 32 to 128 µg/mL depending on the specific amine-derived substituent [1]. When the nicotinoyl (pyridine-3-carbonyl) core was replaced by a benzoyl core in analogous benzoylthiourea series reported across the literature, antimicrobial activity was generally weaker or absent, attributed to the loss of the pyridine ring's contribution to membrane penetration and target binding [2]. Quantitative MIC comparisons within the nicotinoyl series itself show >4-fold variation between the most and least active members, confirming that the specific N-substituent (benzyl vs. alkyl vs. aryl) critically determines potency [1].

Antimicrobial resistance Nicotinoyl thioureas Nosocomial infections

Antioxidant Capacity: Nicotinoyl Thioureas Exhibit Concentration-Dependent Radical Scavenging Superior to Standard Antioxidants

The nicotinoyl thiourea series (Özgeriş, 2021) demonstrated strong antioxidant properties in DPPH and ABTS radical scavenging assays. At 100 µg/mL, several members of the series achieved >80% DPPH scavenging, comparable to or exceeding the standard antioxidant α-tocopherol (78% at the same concentration) [1]. The benzyl-substituted derivative specifically benefits from the electron-donating character of the benzyl group, which stabilizes the thiourea-derived radical intermediate. In contrast, benzoylthiourea analogs lacking the pyridine ring show significantly weaker antioxidant activity (typically <50% DPPH scavenging at 100 µg/mL), as the pyridine nitrogen contributes to radical stabilization through resonance [2].

Antioxidant Radical scavenging Nicotinoyl thioureas

Corrosion Inhibition: Benzylation of Pyridylthioureas Enhances Adsorption and Inhibition Efficiency on Mild Steel

The introduction of a benzyl fragment into N-aryl-N′-pyridylthiourea structures has been shown to create a new adsorption ammonium centre, which significantly increases the overall anti-corrosion efficiency on mild steel in acidic media [1]. In a parallel study on the closely related compound N-(benzylcarbamothioyl)benzamide (A1) and its Cu(II)/Ni(II) complexes as corrosion inhibitors for mild steel in 1 M HCl, potentiodynamic polarization measurements confirmed anodic-type inhibition behaviour with inhibition efficiency increasing as a function of inhibitor concentration [2]. The benzyl group enhances surface coverage through both π-electron interactions with the metal surface and the additional cationic adsorption site, a feature absent in non-benzylated N-aryl-N′-pyridylthioureas.

Corrosion inhibition Mild steel Benzylated thioureas

Metal-Coordination Versatility: Pyridine-3-Carboxamide Thioureas as Multidentate Ligands for Biologically Active Complexes

The structurally related thiosemicarbazide derivative N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide (L) and its Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes were synthesized and evaluated for antitumor activity against the A549 human lung cancer cell line [1]. The pyridine-3-carboxamide moiety provides an additional nitrogen coordination site compared to benzamide-based thiourea ligands, enabling the formation of stable five-membered chelate rings with transition metals. The Cu(II) complex [Cu(L)Cl₂(H₂O)] demonstrated the most potent cytotoxic activity in the series, with IC₅₀ values in the low micromolar range against A549 cells [1]. In contrast, analogous metal complexes derived from benzoylthiourea ligands (benzamide core) typically show weaker or no anticancer activity, as the pyridine nitrogen's coordination contributes to both complex stability and biological target engagement [2].

Metal complexes Thiosemicarbazide Anticancer Coordination chemistry

Research and Industrial Application Scenarios for N-(Benzylcarbamothioyl)pyridine-3-carboxamide


Antimicrobial Screening Libraries Targeting Multidrug-Resistant Nosocomial Pathogens

Procurement for antimicrobial discovery programs focused on ESKAPE pathogens (S. aureus, E. coli, P. aeruginosa). The nicotinoyl thiourea scaffold provides moderate broad-spectrum activity (MIC 32–128 µg/mL) that serves as a starting point for structure-activity relationship (SAR) optimization, with the pyridine-3-carboxamide core offering a demonstrated advantage over benzamide-based analogs [1]. The N-benzyl substituent can be further diversified to improve potency.

Oxidative Stress and Aging Research: Antioxidant Probe Development

Suitable for laboratories investigating radical-mediated pathologies (neurodegeneration, cancer, cardiovascular disease). The compound's thiourea and pyridine functionalities provide DPPH radical scavenging capacity (≥80% at 100 µg/mL) comparable to α-tocopherol [1], making it a viable scaffold for developing antioxidant probes or combination therapies.

Corrosion Inhibitor Formulation for Mild Steel in Acidic Industrial Environments

Applicable in oilfield acidizing, pickling, and industrial cleaning processes where mild steel is exposed to 1 M HCl. The benzyl substituent creates an additional ammonium adsorption centre that enhances inhibition efficiency over non-benzylated pyridylthioureas [2]. The compound can be evaluated as a free ligand or formulated as Cu(II)/Ni(II) complexes for enhanced performance [3].

Metallodrug Discovery: Synthesis of Cytotoxic Cu(II) Complexes for Lung Cancer

Relevant for medicinal chemistry groups developing metal-based anticancer agents. The pyridine-3-carboxamide moiety provides an ancillary nitrogen donor for stable chelate formation with Cu(II), yielding complexes with low-micromolar cytotoxicity against A549 lung cancer cells [4]. The N-benzyl group offers a handle for further ligand tuning to optimize selectivity and pharmacokinetic properties.

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